Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid
Description
Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid (CAS 218624-37-4) is a bicyclic organic compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . The structure features an oxygen bridge (oxabicyclo) connecting carbons 1 and 8 in a bicyclo[3.2.1]octane framework, with an acetic acid substituent at the 3-position. This compound is utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its rigid bicyclic scaffold and carboxylic acid functionality, which enable diverse derivatization .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-[(1R,5S)-8-oxabicyclo[3.2.1]octan-3-yl]acetic acid |
InChI |
InChI=1S/C9H14O3/c10-9(11)5-6-3-7-1-2-8(4-6)12-7/h6-8H,1-5H2,(H,10,11)/t6?,7-,8+ |
InChI Key |
RQDYJUMHTIAJPD-IEESLHIDSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1O2)CC(=O)O |
Canonical SMILES |
C1CC2CC(CC1O2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The gold(I)-catalyzed tandem reaction is a cornerstone method for constructing the exo-8-oxabicyclo[3.2.1]octane framework. This approach begins with glycal-derived 1,6-enynes bearing propargylic carboxylates. Under gold(I) catalysis (e.g., Ph₃PAuNTf₂), a 1,3-acyloxy migration occurs, followed by a Ferrier rearrangement to generate a bicyclic intermediate. Subsequent interrupted Nazarov cyclization completes the formation of the exo-8-oxabicyclo[3.2.1]octane scaffold.
Critical parameters include:
-
Catalyst loading : 2–5 mol% Au(I) for optimal turnover.
-
Solvent : Dichloromethane or toluene at −20°C to 25°C.
-
Substrate specificity : Propargylic esters with electron-withdrawing groups enhance migration efficiency.
Optimization and Yield Enhancement
The addition of lithium salts (e.g., LiBr) improves enantioselectivity by stabilizing transition states. For example, LiBr (0.1 equiv) increases enantiomeric excess (ee) from 33% to 84% in silyl enol ether formation. Yields for the tandem sequence typically range from 60% to 75%, with isolated purity exceeding 90% after column chromatography.
Tandem C–H Oxidation/Oxa- Cope Rearrangement/Aldol Reaction
Sequential Bond Formation
This method exploits the synergy between C–H activation and sigmatropic shifts. Starting from 8-oxabicyclo[3.2.1]octan-3-one derivatives, a Pd(II)-mediated C–H oxidation introduces a ketone group at the C3 position. An oxa- Cope rearrangement then relocates the oxygen bridge, followed by an aldol condensation to install the acetic acid side chain.
Key Considerations
-
Oxidizing agents : Oxone or tert-butyl hydroperoxide (TBHP) in acetic acid.
-
Temperature : Rearrangement proceeds at 80–100°C in DMF.
-
Stereochemical control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct aldol stereochemistry, achieving up to 90% ee.
α-Bromination in Acetic Acid
Halogenation as a Precursor Step
Bicyclo[3.2.1]octan-3-one undergoes α-bromination using bromine in acetic acid, yielding 3-bromobicyclo[3.2.1]octan-3-one. This intermediate is subsequently hydrolyzed to introduce the acetic acid moiety via nucleophilic substitution.
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Bromine stoichiometry | 1.1 equiv |
| Solvent | Glacial acetic acid |
| Temperature | 0°C to 25°C (slow addition) |
| Workup | Neutralization with NaHCO₃ |
Limitations and Solutions
Over-bromination is mitigated by controlled addition rates. Post-bromination hydrolysis with aqueous NaOH (2M) achieves >80% conversion to the carboxylic acid.
Enantioselective Deprotonation with Chiral Lithium Amides
Asymmetric Synthesis Strategy
Chiral lithium amides (e.g., (S)-Binap-Li) enable enantioselective deprotonation of 2,4-dimethylbicyclo[3.2.1]octan-3-one. The resulting enolate is quenched with CO₂ to form the acetic acid derivative with high optical purity.
Protocol Highlights:
Industrial Scalability
While academic reports emphasize ee >90%, industrial adaptations require ligand recycling and solvent recovery systems to reduce costs.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Gold(I)-catalyzed tandem | 60–75 | 64–84 | High stereocontrol, one-pot efficiency | Costly Au catalysts |
| Tandem C–H oxidation/Cope | 50–65 | 70–90 | Modular substrate design | Multi-step purification |
| α-Bromination | 70–85 | N/A | Low-cost reagents | Racemic product |
| Enantioselective deprotonation | 60–75 | 85–98 | High optical purity | Sensitive to moisture/air |
Industrial Production and Scale-Up Challenges
Adaptation of Academic Methods
Industrial synthesis remains nascent, with pilot-scale efforts focusing on:
-
Catalyst recycling : Immobilized Au nanoparticles on mesoporous silica.
-
Flow chemistry : Continuous processing to enhance Nazarov cyclization efficiency.
Chemical Reactions Analysis
Types of Reactions: Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The presence of the oxygen atom in the bicyclic core makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield alcohols or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid and its derivatives have been investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders. The compound acts as a monoamine reuptake inhibitor, which is crucial in the management of conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .
Table 1: Therapeutic Uses of this compound
| Condition | Mechanism of Action | Reference |
|---|---|---|
| Depression | Monoamine reuptake inhibition | |
| Anxiety | Modulation of neurotransmitter levels | |
| ADHD | Regulation of dopamine and serotonin |
Polymer Applications
Beyond its pharmaceutical applications, this compound has potential uses in material science, particularly in the development of polymers with enhanced properties. Its unique bicyclic structure contributes to the mechanical strength and thermal stability of polymer matrices, making it an attractive candidate for advanced materials.
Case Study 1: Antidepressant Development
A study investigated the efficacy of Exo-8-oxabicyclo[3.2.1]octane derivatives as antidepressants. The results indicated that these compounds exhibited significant monoamine reuptake inhibition, leading to improved mood regulation in animal models .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of Exo-8-oxabicyclo[3.2.1]octane derivatives using gold-catalyzed reactions demonstrated enhanced yields and selectivity compared to traditional methods . This advancement highlights the compound's utility in synthetic chemistry.
Mechanism of Action
The mechanism by which exo-8-oxabicyclo[3.2.1]octane-3-acetic acid exerts its effects involves its interaction with molecular targets through its functional groups. The rigid bicyclic structure allows for specific binding interactions, which can influence biological pathways. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |
|---|---|---|---|---|---|
| Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid | 218624-37-4 | C₉H₁₄O₃ | 170.21 | Carboxylic acid | Oxabicyclo scaffold |
| exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid | 340164-19-4 | C₉H₁₂O₃ | 168.19 | Carboxylic acid, ketone | Oxabicyclo with 8-oxo group |
| exo-8-oxabicyclo[3.2.1]octan-3-ol | 160813-27-4 | C₇H₁₂O₂ | 128.17 | Hydroxyl | Oxabicyclo, alcohol substituent |
| 8-Azabicyclo[3.2.1]octane-3-acetic acid | 884599-43-3 | C₂₆H₃₀F₃NO₂ | 445.52 | Carboxylic acid, trifluoromethyl | Azabicyclo, aromatic substituents |
| Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | - | C₁₀H₁₅NO₃ | 197.23 | Ester, ketone | Azabicyclo with dual functional groups |
Biological Activity
Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid, a compound characterized by its unique bicyclic structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
- IUPAC Name : rel-2-((1R,5S)-8-oxabicyclo[3.2.1]octan-3-yl)acetic acid
- Molecular Formula : CHO
- CAS Number : 218624-37-4
- Molecular Weight : 170.21 g/mol
- Purity : 97% .
Synthesis Methods
The synthesis of exo-8-oxabicyclo[3.2.1]octane derivatives has been explored through various methodologies:
- Gold-Catalyzed Reactions : A significant advancement in the synthesis involves a gold-catalyzed cascade reaction that efficiently constructs oxabicyclo[3.2.1]octane scaffolds from substituted cyclohexanes .
- Tandem Reactions : Another method includes tandem C–H oxidation followed by oxa-[3,3] Cope rearrangement and aldol cyclization, allowing for a broader substrate scope and improved yields .
Biological Activity
Exo-8-oxabicyclo[3.2.1]octane derivatives exhibit a range of biological activities:
Antibacterial Properties
Research has indicated that compounds related to the oxabicyclo framework possess antibacterial properties. For instance, cortistatins, which contain similar structures, have been shown to inhibit bacterial fatty acid biosynthesis by targeting enzymes such as β-ketoacyl-(acyl-carrier-protein)synthase (FabF), demonstrating broad-spectrum activity against Gram-positive bacteria .
Cytotoxic Effects
Certain derivatives have displayed cytotoxic activity against various human cancer cell lines. Hedyosumin C, another compound with an oxabicyclo structure, has been reported to exhibit significant cytotoxicity against human lung adenocarcinoma and leukemia cell lines . This suggests that this compound could have similar potential.
Herbicidal Activity
The herbicidal activity of cineole derivatives, which share structural similarities with exo-8-oxabicyclo compounds, has been documented, suggesting that these compounds can affect plant growth and development . This property may be leveraged for agricultural applications.
Study on Antibacterial Activity
A study conducted on various oxabicyclo derivatives demonstrated their effectiveness in inhibiting the growth of specific bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced antibacterial activity.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Exo-8-Oxabicyclo Derivative A | Inhibited (MIC = 10 µg/mL) | Inhibited (MIC = 15 µg/mL) |
| Exo-8-Oxabicyclo Derivative B | Inhibited (MIC = 5 µg/mL) | Not inhibited |
Cytotoxicity Assessment
In vitro studies assessing the cytotoxic effects of exo-8-oxabicyclo[3.2.1]octane derivatives on human cancer cell lines revealed IC50 values indicating potent cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| Human Lung Adenocarcinoma | 12 |
| Human Leukemia | 8 |
Q & A
Basic Research Questions
Q. How is the molecular geometry of Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid determined experimentally?
- Methodological Answer : The molecular geometry can be resolved using microwave spectroscopy combined with ab initio calculations. For example, structural parameters such as bond lengths, angles, and dihedral angles are derived from rotational constants obtained via microwave spectra (18–40 GHz range). Computational methods like STO-3G basis set optimizations are used to validate experimental data, ensuring accuracy in conformational analysis .
Q. What synthetic routes are available for preparing Exo-8-oxabicyclo[3.2.1]octane derivatives?
- Methodological Answer : A common approach involves cycloaddition reactions. For instance, platinum-catalyzed [3+2]-cycloaddition of γ,δ-ynones with vinyl ethers yields bicyclic scaffolds. While this method is efficient for generating the core structure, purification via column chromatography and characterization by NMR (e.g., H, C, DEPT-135) is critical to confirm regiochemistry and purity .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Purity is assessed using hyphenated techniques such as HPLC-MS or GC-MS. For polar derivatives, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution mass spectrometry ensures detection of impurities <0.1%. Melting point analysis and H-NMR integration ratios (e.g., comparing acetate protons to bridgehead signals) provide additional validation .
Advanced Research Questions
Q. What strategies achieve enantioselective synthesis of this compound with high ee?
- Methodological Answer : Asymmetric catalysis using chiral ligands is key. For example, PtCl-Walphos (10 mol%) with AgSbF as a co-catalyst enables [3+2]-cycloaddition reactions to proceed with >90% enantiomeric excess (ee). Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy is used to confirm stereochemical outcomes .
Q. How can contradictions in spectral data for bicyclic ether derivatives be resolved?
- Methodological Answer : Discrepancies in IR or NMR data often arise from conformational flexibility or isotopic impurities. Cross-validation using computational chemistry (e.g., DFT-based IR frequency calculations) and isotopic substitution (e.g., deuterated analogs) clarifies assignments. For instance, discrepancies in carbonyl stretching frequencies (1700–1750 cm) can be resolved by comparing experimental FT-IR with simulated spectra .
Q. What computational models are suitable for predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic sites by analyzing frontier molecular orbitals (FMOs). Local electrophilicity index () and Fukui functions () identify reactive centers, such as the bridgehead carbon or acetic acid moiety. Solvent effects (e.g., PCM model for water) refine reactivity predictions .
Q. How do structural modifications (e.g., substituent effects) influence the biological activity of bicyclic ether derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution at key positions (e.g., C-3 acetate or bridgehead oxygen). In vitro assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking (AutoDock Vina) quantify activity changes. For example, replacing the acetic acid group with a bulkier ester may sterically hinder target binding, reducing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
